

K201 Compound: A Deep Dive into its Modulation of Sarcoplasmic Reticulum Ca²⁺ Leak

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Jtv-519

Cat. No.: B1673209

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The K201 compound, also known as **JTV-519**, has emerged as a significant therapeutic candidate for cardiac conditions characterized by aberrant sarcoplasmic reticulum (SR) Ca²⁺ handling, such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] This 1,4-benzothiazepine derivative primarily exerts its effects by stabilizing the closed state of the cardiac ryanodine receptor (RyR2), thereby mitigating diastolic Ca²⁺ leak from the SR.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of K201, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

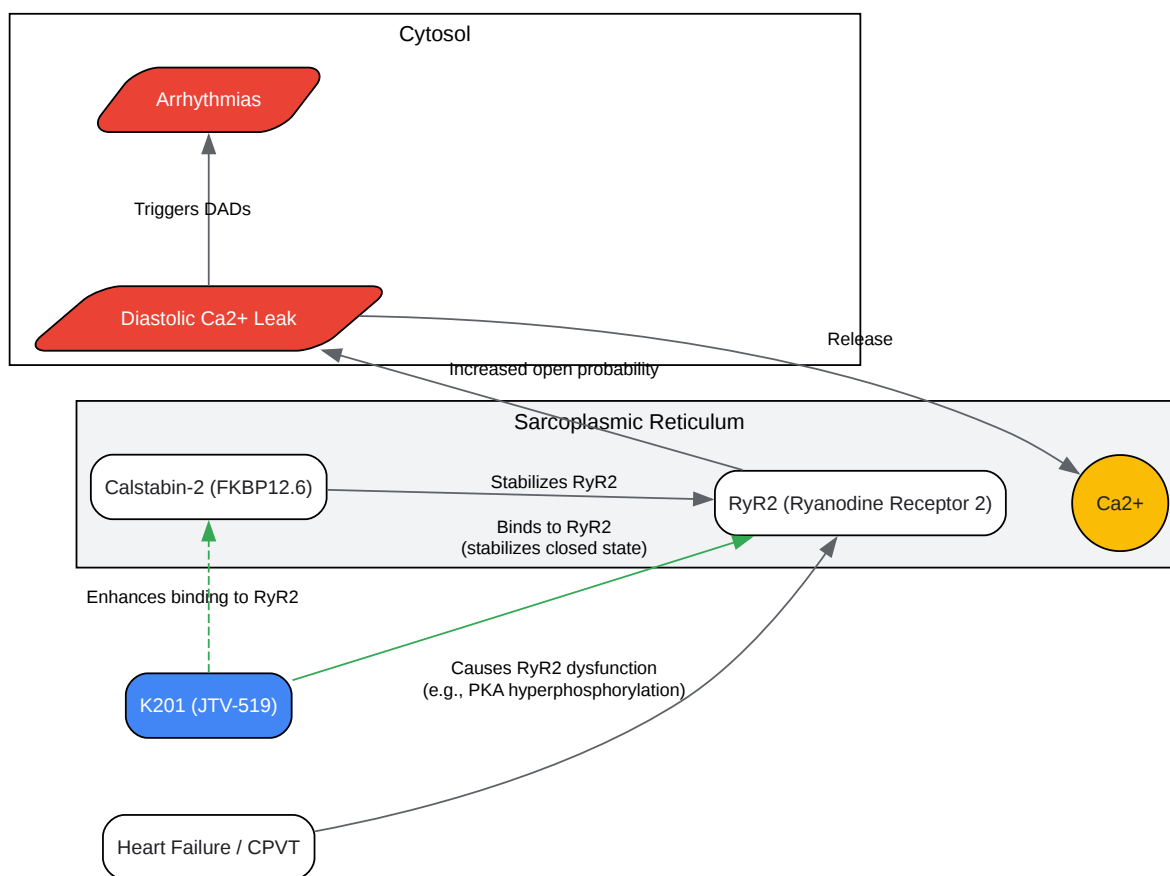
Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary molecular target of K201 is the RyR2 channel, a critical component of the excitation-contraction coupling machinery in cardiomyocytes. In pathological states like heart failure, RyR2 channels can become "leaky," leading to a spontaneous diastolic release of Ca²⁺ from the SR. This Ca²⁺ leak can trigger delayed afterdepolarizations and arrhythmias.[3]

K201 stabilizes the closed conformation of the RyR2 channel, reducing its open probability during diastole.[1] One proposed mechanism for this stabilization is the enhancement of the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[3][4] Calstabin-2 is a regulatory protein that is known to stabilize the RyR2 channel, and its depletion from the RyR2 complex is associated with increased Ca²⁺ leak in heart failure.[4] However, some studies suggest that K201 can suppress SR Ca²⁺ leak and RyR2 activity independently of its effect on FKBP12.6 binding.[2][5]

The binding site for K201 on RyR2 has been identified within the domain spanning amino acids 2114–2149.[6] The binding of K201 to this site is thought to correct defective inter-domain interactions within the RyR2 protein, specifically between the N-terminal and central regions, which become "unzipped" in failing hearts, leading to a leaky channel.[6]

Signaling Pathway of K201 Action



[Click to download full resolution via product page](#)

K201 mechanism of action on the RyR2 channel.

Quantitative Data on K201 Efficacy

The following tables summarize the quantitative effects of K201 on various parameters related to SR Ca²⁺ leak, as reported in the scientific literature.

Table 1: Effect of K201 on Ca²⁺ Transients and SR Ca²⁺ Content

Parameter	Species/Model	K201 Concentration	Effect	Reference
Ca ²⁺ Transient Amplitude	Normal Rabbit Ventricular Cardiomyocytes	1 µmol/L	Decrease to 83 ± 7% of control	[7]
Ca ²⁺ Transient Amplitude	Normal Rabbit Ventricular Cardiomyocytes	3 µmol/L	Decrease to 60 ± 7% of control	[7]
SR Ca ²⁺ Content	Normal Rabbit Ventricular Cardiomyocytes	1 µmol/L	No significant effect	[7]
SR Ca ²⁺ Content	Normal Rabbit Ventricular Cardiomyocytes	3 µmol/L	Decrease to 74 ± 9% of control	[7]
Post-Rest Potentiation (PRP)	Human Failing Myocardium	0.3 µM	Increased after 120s rest, indicating increased SR Ca ²⁺ load	[8][9]
Developed Tension	Human Failing Myocardium (High [Ca ²⁺] _e)	0.3 µM	+27 ± 8% vs. control	[8][9]
Developed Tension	Human Failing Myocardium	1 µM	-9.8 ± 2.5% vs. control	[8][9]

Table 2: Effect of K201 on Spontaneous Ca²⁺ Release Events

Parameter	Species/Model	K201 Concentration	Effect	Reference
Spontaneous Ca2+ Release Frequency	Normal Rabbit Ventricular Cardiomyocytes	1 $\mu\text{mol/L}$	Reduced frequency	[7][10]
Ca2+ Spark Frequency (SparkF)	Murine Cardiomyocytes (Ouabain-induced leak)	1 $\mu\text{mol}\cdot\text{L}^{-1}$	Decreased SparkF	[11][12]
Ca2+ Spark Frequency	Normal Rabbit Ventricular Cardiomyocytes	1 $\mu\text{mol/L}$	Reduced frequency	[7][10]
Ca2+ Spark Amplitude	Normal Rabbit Ventricular Cardiomyocytes	1 $\mu\text{mol/L}$	Reduced amplitude	[7][10]
Ca2+ Wave Frequency	Permeabilised Rabbit Ventricular Cardiomyocytes	1 $\mu\text{mol/L}$	Decreased to 77 \pm 3.9% of control	[10]
Ca2+ Wave Frequency	Permeabilised Rabbit Ventricular Cardiomyocytes	3 $\mu\text{mol/L}$	Completely abolished	[7][10]
Ca2+ Wave Velocity	Permeabilised Rabbit Ventricular Cardiomyocytes	1 $\mu\text{mol/L}$	Reduced velocity	[10]

Table 3: Effect of K201 on SERCA and RyR Activity

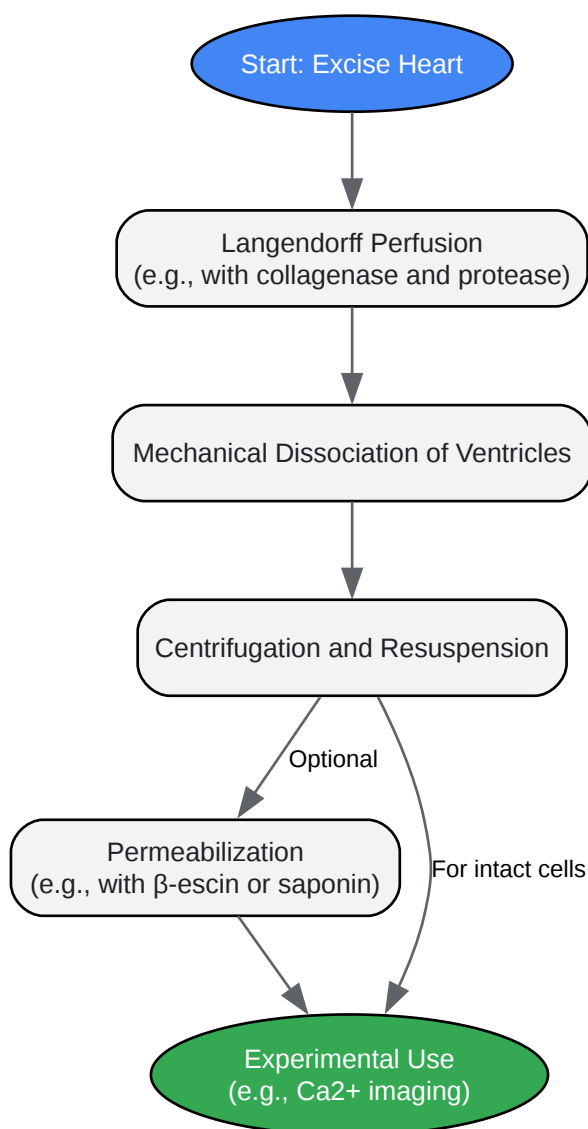
Parameter	Preparation	K201 Concentration	Effect	Reference
SERCA ATPase Activity (IC50)	Cardiac Muscle Microsomes (0.25 μ M Ca ²⁺)	9 μ M	Inhibition	[13]
SERCA ATPase Activity (IC50)	Cardiac Muscle Microsomes (2 μ M Ca ²⁺)	19 μ M	Inhibition	[13]
SERCA ATPase Activity (IC50)	Cardiac Muscle Microsomes (200 μ M Ca ²⁺)	130 μ M	Inhibition	[13]
RyR2 Open Probability (Po)	Cardiac RyR2 (Diastolic Ca ²⁺)	Not specified	No effect	[13]
RyR2 Open Probability (Po)	Cardiac RyR2 (Systolic Ca ²⁺)	≥ 5 μ M	Activated	[13]
[3H]ryanodine binding	RyR2-wt (without FKBP12.6)	Not specified	Inhibited	[2][5]

Detailed Experimental Protocols

Isolation and Permeabilization of Ventricular Myocytes

A common method for studying the direct effects of compounds on intracellular Ca²⁺ handling is the use of isolated and often permeabilized cardiomyocytes.

Workflow for Cardiomyocyte Isolation and Permeabilization:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. K201 (JTV519) suppresses spontaneous Ca^{2+} release and $[3\text{H}]$ ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β -adrenergic receptor blockade in mice [jci.org]
- 5. K201 (JTV519) suppresses spontaneous Ca^{2+} release and $[3\text{H}]$ ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defective domain–domain interactions within the ryanodine receptor as a critical cause of diastolic Ca^{2+} leak in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K201 modulates excitation-contraction coupling and spontaneous Ca^{2+} release in normal adult rabbit ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca^{2+} leak from the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca^{2+} leak from the sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. JTV519 (K201) reduces sarcoplasmic reticulum Ca^{2+} leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JTV519 (K201) reduces sarcoplasmic reticulum Ca^{2+} leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. K201 (JTV519) is a Ca^{2+} -Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [K201 Compound: A Deep Dive into its Modulation of Sarcoplasmic Reticulum Ca^{2+} Leak]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673209#k201-compound-and-sarcoplasmic-reticulum-ca2-leak]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com